N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H17N3O4 and its molecular weight is 327.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study detailed the synthesis and pharmacological activity evaluation of Schiff’s bases and azetidinones, demonstrating potential as antidepressant and nootropic agents. This research highlights the synthesis methods and evaluates the compounds for their activity, suggesting the relevance of the azetidinone skeleton in CNS-active agents development (Thomas et al., 2016).
Antimicrobial Activity
Another study synthesized N-(3-Hydroxy-2-pyridyl)benzamides and tested their in vitro microbiological activity against various bacteria. The findings indicate potential antibacterial properties of these compounds (Mobinikhaledi et al., 2006).
Antiarrhythmic Agents
Research on N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline or -pyrrolidine-3-carboxamides revealed compounds with significant antiarrhythmic activity, highlighting the therapeutic potential in treating arrhythmias (Hankovszky et al., 1986).
Anti-Inflammatory and Analgesic Agents
A study on the synthesis of novel benzodifuranyl derivatives demonstrated their potential as anti-inflammatory and analgesic agents. This research underscores the versatility of these compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Crystal Structure Analysis
The crystal structure and Hirshfeld surface analysis of a N-(pyridin-2-ylmethyl)benzamide derivative were explored, providing insights into the molecular orientations and interactions within the crystal lattice (Artheswari et al., 2019).
Mechanism Elucidation and Synthetic Methods
Research on the three-component, one-pot synthesis of heterocyclic compounds offers insights into efficient synthetic methods and the mechanistic aspects of forming complex molecules, which could be applied to the development of new drugs (Guleli et al., 2019).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-pyridin-3-yloxyazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(19-7-12-3-4-15-16(6-12)23-11-22-15)20-9-14(10-20)24-13-2-1-5-18-8-13/h1-6,8,14H,7,9-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNSOWJUWPHWOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC3=C(C=C2)OCO3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.